3-(Ethylsulfonyl)-N-(Thiazol-2-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

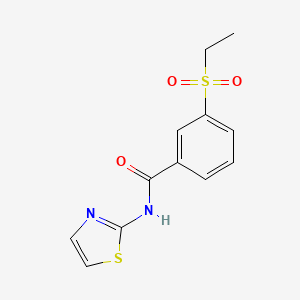

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazole ring

Wissenschaftliche Forschungsanwendungen

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Wirkmechanismus

Target of Action

The primary target of the compound 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is the transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a crucial role in the entry of certain viruses, such as coronaviruses, into host cells .

Mode of Action

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide interacts with TMPRSS2, inhibiting its function . This interaction prevents the virus from entering the host cell, thereby inhibiting viral infection .

Biochemical Pathways

By inhibiting TMPRSS2, 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide affects the viral entry pathway . This disruption prevents the virus from infecting host cells and propagating within the host .

Result of Action

The molecular and cellular effects of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide’s action result in the inhibition of viral infection . By preventing the virus from entering host cells, the compound stops the virus from replicating and spreading .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions, where the benzamide is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide core can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-(Benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethyl)benzamide: This compound is similar in structure but has a phenylsulfonylamino group instead of an ethylsulfonyl group.

Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the thiazole ring but have different substituents on the benzamide core.

Uniqueness

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the specific combination of the ethylsulfonyl group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C_10H_12N_2O_2S

- Molecular Weight : 240.28 g/mol

- CAS Number : 898405-80-6

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme modulation and receptor interactions. It has been shown to act as a selective antagonist for certain ion channels, particularly the Zinc-Activated Channel (ZAC), which is part of the Cys-loop receptor superfamily. This interaction suggests that it may have applications in modulating physiological functions governed by these receptors .

Biological Activity Overview

The biological activities of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiazole and benzamide structures exhibit antimicrobial properties, suggesting that 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide may also possess such activities.

- Glucokinase Activation : Research has shown that thiazole-based compounds can act as glucokinase activators, which are being investigated for the treatment of type 2 diabetes mellitus (T2DM). These compounds aim to enhance glucose metabolism while minimizing risks such as hypoglycemia .

- Cytoprotective Effects : Some analogs have demonstrated protective effects on pancreatic β-cells against apoptosis induced by streptozotocin, highlighting their potential in diabetes management .

Study 1: ZAC Antagonism

A study identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the ZAC channel. The compound exhibited non-competitive antagonism with an IC50 value in the low micromolar range, indicating significant potential for modulating ZAC activity in various physiological contexts .

Study 2: Glucokinase Activators

In research focused on glucokinase activators, a cycloalkyl-fused N-thiazol-2-yl-benzamide was identified as having a favorable balance between potency and safety. This compound demonstrated efficacy in regulating glucose levels without inducing hypoglycemia, showcasing the therapeutic potential of thiazole derivatives in diabetes treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-4-9(8-10)11(15)14-12-13-6-7-18-12/h3-8H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIEQASGMACKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.